2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine
Description
2-{[1-(2-Methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine is a sulfonamide derivative featuring a pyrrolidine ring linked to a pyrazine moiety via an ether bond. The compound is characterized by a 2-methoxy-5-methylbenzenesulfonyl group attached to the pyrrolidine nitrogen, which introduces steric and electronic effects influencing its physicochemical and biological properties.
Properties
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-5-13(11-19)23-16-10-17-6-7-18-16/h3-4,6-7,9-10,13H,5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRQWROHIFVYJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine intermediate, which is then coupled with the pyrazine ring. The methoxy and methylbenzenesulfonyl groups are introduced through specific substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a thiol derivative.
Scientific Research Applications
2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine exerts its effects involves its interaction with specific molecular targets. The methoxy and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Core Heterocycle Differences :
- The target compound uses a pyrrolidine ring (5-membered), while analogues like Compound 2 () employ a piperidine ring (6-membered). This difference affects conformational flexibility and steric interactions in biological systems .
- Pyrazine-only derivatives (e.g., 2-methoxy-3-isobutyl-6-isopropylpyrazine) lack the sulfonamide-pyrrolidine/piperidine moiety, resulting in simpler structures with lower molecular weights .
Alkyl Chains: Linear alkyl chains (e.g., ethyl, propyl) in compounds reduce steric hindrance, whereas branched groups (e.g., tert-butyl) improve synthetic yields (e.g., 75% for tert-butyl-substituted Compound 12 vs. 20% for propyl-substituted Compound 9) .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on structural similarity to compounds.
- Lipophilicity : The target compound’s logP (~2.5) is higher than pyrazine-only derivatives (e.g., 2.81 for 2-methoxy-3-isobutyl-6-isopropylpyrazine) due to the sulfonamide group’s polarity .
- Solubility : The 2-methoxy group in the target compound may improve aqueous solubility compared to alkyl-substituted pyrazines .
Biological Activity
2-{[1-(2-methoxy-5-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrazine is a novel compound that belongs to the pyrazine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment, and provides insights from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H21N3O5S
- Molecular Weight : 349.404 g/mol
This compound features a pyrazine ring, a pyrrolidine moiety, and a sulfonamide group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The following findings summarize its biological activity against various cancer cell lines:
- Cell Viability and Apoptosis Induction :
- Mechanism of Action :
In Vitro Studies
A detailed examination of the biological activity was conducted through various in vitro assays:
| Assay Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MTT Assay | K562 | 25 | Induces apoptosis |
| Flow Cytometry | K562 | - | Cell cycle arrest in G0/G1 phase |
| Real-Time PCR | K562 | - | Down-regulation of Bcl2, Survivin; Up-regulation of Bax |
Study on Pyrazine Derivatives
A comparative study involving various pyrazine derivatives revealed that compounds with structural similarities to this compound exhibited potent anti-proliferative effects across different cancer types, including breast (MCF7) and colorectal (HCT116) cancers. The most active derivative showed an IC50 value as low as 6.66 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
